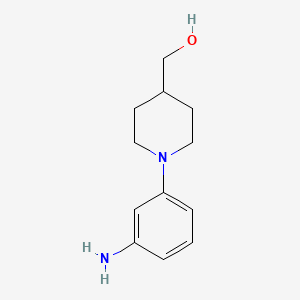

1-(3-Aminophenyl)piperidine-4-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

[1-(3-aminophenyl)piperidin-4-yl]methanol |

InChI |

InChI=1S/C12H18N2O/c13-11-2-1-3-12(8-11)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2 |

InChI Key |

JVBSERFNLCHCRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=CC(=C2)N |

Origin of Product |

United States |

Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment of 1 3 Aminophenyl Piperidine 4 Methanol

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(3-aminophenyl)piperidine-4-methanol, both ¹H and ¹³C NMR are employed for complete structural verification.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the protons of the aminomethyl and methanol (B129727) groups. The chemical shifts, integration values (representing the number of protons), and splitting patterns (multiplicity) are key to assigning each signal to a specific proton.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, allowing for confirmation of the total carbon count and the nature of each carbon's chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Interactive Data Table: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic CH (C2-H) | ~7.10 | t | 1H | Triplet, coupling to C4-H and C6-H |

| Aromatic CH (C4-H) | ~6.65 | d | 1H | Doublet |

| Aromatic CH (C5-H) | ~6.50 | s | 1H | Singlet (or narrow triplet) |

| Aromatic CH (C6-H) | ~6.55 | d | 1H | Doublet |

| -NH₂ | ~5.00 | s (br) | 2H | Broad singlet, exchangeable with D₂O |

| -OH | ~4.50 | t | 1H | Triplet, exchangeable with D₂O |

| Piperidine CH (C2'/C6'-H, axial) | ~2.95 | d | 2H | Axial protons on carbons adjacent to N |

| Piperidine CH (C2'/C6'-H, equatorial) | ~2.10 | t | 2H | Equatorial protons on carbons adjacent to N |

| -CH₂-N | ~3.40 | s | 2H | Singlet for the benzylic protons |

| -CH₂-OH | ~3.25 | t | 2H | Triplet, coupled to the hydroxyl proton |

| Piperidine CH (C3'/C5'-H, axial) | ~1.70 | d | 2H | |

| Piperidine CH (C3'/C5'-H, equatorial) | ~1.25 | qd | 2H | |

| Piperidine CH (C4'-H) | ~1.45 | m | 1H | Methine proton at C4 of the piperidine ring |

Interactive Data Table: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C1) | ~150.0 |

| Aromatic C (C3) | ~148.5 |

| Aromatic C (C2) | ~129.0 |

| Aromatic C (C5) | ~115.0 |

| Aromatic C (C4) | ~114.5 |

| Aromatic C (C6) | ~113.0 |

| -CH₂-OH | ~65.0 |

| -CH₂-N | ~62.5 |

| Piperidine C (C2'/C6') | ~53.5 |

| Piperidine C (C4') | ~40.0 |

| Piperidine C (C3'/C5') | ~29.0 |

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides an unambiguous confirmation of its molecular formula. Techniques like Electrospray Ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺. The measured mass is then compared to the theoretical mass calculated from the molecular formula (C₁₃H₂₀N₂O). The close agreement between the experimental and theoretical values, typically within a few parts per million (ppm), validates the elemental composition.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Theoretical Monoisotopic Mass | 220.15756 u |

| Ionization Mode | ESI (+) |

| Observed Ion [M+H]⁺ | 221.1648 u (Expected) |

| Mass Accuracy | < 5 ppm |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a compound. The FT-IR spectrum of this compound would be expected to display distinct absorption bands corresponding to the O-H group of the alcohol, the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, C=C bonds of the aromatic ring, and C-N bonds. vscht.czlibretexts.org

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3400 - 3200 | Strong, Broad |

| N-H Stretch | Primary Amine | 3500 - 3300 | Medium (two bands) |

| C-H Stretch (Aromatic) | sp² C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | sp³ C-H | 3000 - 2850 | Strong |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

| C-N Stretch | Aryl Amine / Alkyl Amine | 1340 - 1250 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, this analysis would provide definitive proof of its covalent structure and conformation in the solid state. Key information obtained includes precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the six-membered piperidine ring, which is expected to adopt a stable chair conformation with the substituents in equatorial positions to minimize steric hindrance. While the target molecule is achiral, X-ray crystallography is the only method capable of determining the absolute configuration of chiral molecules. nih.gov

Interactive Data Table: Hypothetical X-ray Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Piperidine Ring Conformation | Chair |

| C-C Bond Length (Aromatic) | ~1.39 Å |

| C-C Bond Length (Aliphatic) | ~1.53 Å |

| C-N Bond Length | ~1.38 Å (Aryl), ~1.47 Å (Alkyl) |

| C-O Bond Length | ~1.43 Å |

| Substituent Orientation | Equatorial (preferred) |

Chromatographic Methods (e.g., LC-MS) for Purity and Trace Analysis

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a detector like UV-Vis or a mass spectrometer (LC-MS) is a common method for this purpose. nsf.gov A sample of this compound is injected into the HPLC system, where it travels through a column (e.g., a reverse-phase C18 column) propelled by a mobile phase. google.com Differences in polarity cause the main compound and any impurities to elute at different times (retention times). The detector response is proportional to the concentration, allowing for quantification of purity, often expressed as a percentage of the total peak area. LC-MS provides the added advantage of identifying the mass of any detected impurities, aiding in their structural characterization. rowan.eduresearchgate.net

Interactive Data Table: Representative HPLC Purity Analysis

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 2.1 | 0.05 | Impurity A |

| 2 | 3.5 | 99.85 | This compound |

| 3 | 4.8 | 0.10 | Impurity B |

Computational Chemistry and Molecular Modeling of 1 3 Aminophenyl Piperidine 4 Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with basis sets such as 6-31G+(d,p) or 6-311G(d,p) are commonly employed to optimize molecular geometry and calculate various electronic and chemical properties. nih.govasianpubs.org

Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For molecules similar to 1-(3-Aminophenyl)piperidine-4-methanol, DFT calculations reveal that the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO may be distributed across the aromatic system.

Charge Characteristics and Molecular Electrostatic Potential (MEP): DFT calculations can determine the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, where red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, and blue regions (positive potential) denote electron-deficient areas susceptible to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the amino group and piperidine (B6355638) ring, along with the oxygen of the methanol (B129727) group, are expected to be regions of high negative potential.

Thermodynamic Stability: Calculations of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy provide insights into the molecule's stability. researchgate.net These values are crucial for understanding the feasibility of chemical reactions and conformational equilibria.

Table 1: Representative Calculated Electronic and Reactivity Descriptors for this compound Note: These are representative values based on DFT studies of analogous piperidine and aniline (B41778) derivatives. Actual values would require specific calculations for the title compound.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.0 eV |

| Electrophilicity Index (ω) | μ² / 2η | ~ 1.8 eV |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excited states and simulate UV-visible absorption spectra. rsc.orgnih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.net The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. For aromatic compounds like this compound, TD-DFT can accurately predict the π→π* transitions responsible for their characteristic UV absorption profiles. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound, both in isolation and when interacting with a biological target. researchgate.net By solving Newton's equations of motion, MD can reveal conformational changes, ligand flexibility, and the stability of ligand-protein complexes in a simulated physiological environment, including explicit solvent molecules. researchgate.net Key analyses include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and its target.

Molecular Docking Studies for Putative Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. jetir.orgresearchgate.net This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For this compound, docking studies could be performed against various receptors, such as G-protein coupled receptors (GPCRs) or enzymes, where the aminophenylpiperidine scaffold is known to be active. The process involves generating multiple conformations of the ligand and fitting them into the binding site of a rigid or flexible receptor. nih.gov A scoring function then estimates the binding energy (or score), with lower energy values indicating more favorable binding. researchgate.net Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the complex. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound Note: The following is a hypothetical example to illustrate the output of a docking study.

| Putative Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Dopamine D2 Receptor | -8.5 | Asp114 | Hydrogen Bond (with Amino group) |

| Ser193 | Hydrogen Bond (with Methanol OH) | ||

| Phe389 | π-π Stacking (with Phenyl ring) | ||

| Val115, Trp386 | Hydrophobic Interaction |

In Silico Prediction of Molecular Interactions and Pharmacophore Mapping

Pharmacophore mapping identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. researchgate.net These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For this compound, a pharmacophore model would highlight the key features responsible for its interaction with a putative receptor. This model can then be used in virtual screening campaigns to identify other molecules with similar interaction capabilities. stmjournals.com

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Moiety | Potential Interaction |

| Aromatic Ring (AR) | Phenyl Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | Amino Group (-NH₂) | Forms hydrogen bonds with acceptor residues |

| Hydrogen Bond Donor (HBD) | Methanol Group (-OH) | Forms hydrogen bonds with acceptor residues |

| Hydrogen Bond Acceptor (HBA) | Nitrogen (Amino Group) | Accepts hydrogen bonds from donor residues |

| Hydrogen Bond Acceptor (HBA) | Oxygen (Methanol Group) | Accepts hydrogen bonds from donor residues |

| Positive Ionizable (PI) | Piperidine Nitrogen | Can be protonated and form ionic interactions |

Preclinical in Vitro and Mechanistic Biological Evaluations of 1 3 Aminophenyl Piperidine 4 Methanol Derivatives

Methodologies for In Vitro Biological Activity Assessment

The in vitro biological activity of piperidine (B6355638) derivatives is assessed through a variety of established scientific methodologies. The initial screening for antimicrobial properties, for instance, often employs microdilution assays to determine the minimum inhibitory concentration (MIC) against various fungal and bacterial strains. mdpi.comnih.gov For antifungal activity, protocols standardized by the European Committee of Antifungal Susceptibility Testing are frequently utilized. mdpi.com

Cell viability and cytotoxicity are commonly measured using assays such as the MTS viability test. nih.gov To confirm the chemical structure and purity of newly synthesized derivatives, spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis are standard practice. nih.gov For more mechanistic insights, techniques like immunofluorescence of fixed cells and in vitro assays with purified proteins are used to study specific molecular interactions, such as those with tubulin. nih.gov

Enzyme Inhibition Profiling

Derivatives of the piperidine scaffold have been shown to inhibit a range of enzymes. The structure-activity relationship often dictates the specific inhibitory profile of each compound. For example, certain piperidinone derivatives have been identified as inhibitors of IκB kinase (IKKb), a key enzyme in the NF-κB signaling pathway. mdpi.comnih.gov In the context of antifungal research, specific 4-aminopiperidine (B84694) derivatives have been found to interfere with ergosterol (B1671047) biosynthesis by inhibiting enzymes such as sterol C14-reductase and sterol C8-isomerase. mdpi.com Furthermore, other piperidine-containing structures have demonstrated inhibitory activity against fatty acid amide hydrolase (FAAH).

Table 1: Enzyme Inhibition Profile of Selected Piperidine Derivatives

| Derivative Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Piperidinone Derivatives | IκB kinase (IKKb) | Inhibition of kinase activity, impacting the NF-κB pathway. | mdpi.comnih.gov |

| 4-Aminopiperidines | Sterol C14-reductase | Inhibition leading to disruption of fungal ergosterol biosynthesis. | mdpi.com |

| 4-Aminopiperidines | Sterol C8-isomerase | Inhibition contributing to antifungal activity by disrupting the fungal cell membrane. | mdpi.com |

| 1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide | Fatty Acid Amide Hydrolase (FAAH) | Significant inhibitory activity. |

Receptor Binding and Ligand Affinity Studies

The piperidine scaffold is a key component in ligands designed for various receptors. Radioligand receptor binding assays are a primary method for determining the affinity and selectivity of these compounds. nih.gov Studies have revealed that different substitution patterns on the piperidine ring lead to varied receptor interaction profiles.

For instance, certain 4-amino-piperidine derivatives have been developed as potent antagonists for muscarinic M3 receptors, with selectivity over the M2 subtype. researchgate.net In the realm of neuroscience research, piperidine derivatives have been extensively studied as ligands for sigma receptors (σ). High affinity for the σ1 receptor has been demonstrated with various scaffolds, including 4-(2-aminoethyl)-2-phenylpiperidines and other piperazine-based compounds, with some exhibiting Ki values in the low nanomolar range. nih.govnih.govresearchgate.net These studies often use membrane preparations from tissues like the guinea pig brain or rat liver to quantify binding affinities. researchgate.net

Table 2: Receptor Binding Affinities of Various Piperidine Scaffolds

| Derivative Scaffold | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4-Amino-piperidine | Muscarinic M3 | 4.8 nM | researchgate.net |

| 4-Amino-piperidine | Muscarinic M2 | 1141 nM | researchgate.net |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 (σ1) | 3.2 nM | nih.gov |

| p-Methoxybenzyl substituted (piperazin-2-yl)methanol | Sigma 1 (σ1) | 12.4 nM | researchgate.net |

| 1-Methylpiperidines | Sigma 1 (σ1) | High affinity reported | nih.gov |

Exploration of Specific Biological Targets and Pathways

Research into 1-(3-aminophenyl)piperidine-4-methanol derivatives and related structures has identified several key biological targets and signaling pathways through which they exert their effects.

Akt Kinase Pathway : The serine/threonine protein kinase B (Akt) is a critical component of signaling pathways that regulate cell growth and survival. nih.gov Several series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent, ATP-competitive inhibitors of Akt. nih.govresearchgate.netmedchemica.com These compounds have been optimized to achieve nanomolar inhibitory concentrations and high selectivity over other kinases. nih.gov

NF-κB Pathway : The transcription factor NF-κB plays a crucial role in inflammatory responses and cancer progression. mdpi.comnih.gov The activation of NF-κB is largely controlled by IκB kinase (IKKb). Piperidinone-based compounds have been shown to inhibit IKKb, thereby blocking the NF-κB signaling cascade. mdpi.comnih.gov The piperidine moiety in these inhibitors often forms stable hydrophobic interactions within the catalytic pocket of the kinase. mdpi.com

GPR119 : G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin (B600854) secretion. nih.govsemanticscholar.org A number of piperidine derivatives have been identified as potent GPR119 agonists. sci-hub.senih.govresearchgate.net Optimization of these structures, for instance by replacing a linker oxygen with a nitrogen atom, has led to enhanced agonist activity. sci-hub.senih.gov

Mechanistic Investigations of Cellular Interactions

The cellular effects of piperidine derivatives are often linked to their ability to modulate fundamental processes such as apoptosis and cytoskeletal dynamics.

Apoptosis Induction : Several classes of piperidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. mdpi.com For example, novel trans-platinum complexes incorporating a piperidine ligand have been demonstrated to cause cell death through an apoptotic mechanism, characterized by the activation of caspases and early exposure of phosphatidylserine (B164497). nih.gov Other derivatives, such as those with a 1,3,5-trisubstituted-1H-pyrazole structure, are believed to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like Bax and p53. nih.gov

Tubulin Polymerization Inhibition : Microtubules, which are polymers of tubulin, are essential for cell division and structure, making them a key target for anticancer drugs. nih.govnih.gov A variety of heterocyclic compounds, including derivatives containing oxadiazole and pyridine (B92270) rings, have been reported to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. researchgate.netmdpi.comresearchgate.net Some of these compounds exhibit potent activity, with IC50 values for tubulin assembly inhibition in the low nanomolar or micromolar range. researchgate.netmdpi.com This inhibition disrupts microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govmdpi.com

Table 3: Mechanistic Cellular Actions of Piperidine Derivatives

| Derivative Class | Cellular Mechanism | Key Findings | IC50 / Activity | Reference |

|---|---|---|---|---|

| Trans-platinum piperidine complexes | Apoptosis Induction | Activation of caspases and phosphatidylserine exposure. | IC50 = 4.5 µM (C-26 cells) | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Apoptosis Induction | Inhibition of Bcl-2; activation of Bax, p53, and Caspase-3. | IC50 = 3.9–35.5 μM (MCF-7 cells) | nih.gov |

| Oxadiazole derivatives | Tubulin Polymerization Inhibition | Inhibition of tubulin assembly. | IC50 = 7.95 nM | researchgate.net |

| 1-Phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivatives | Tubulin Polymerization Inhibition | Binds to the colchicine site of beta-tubulin, causing G2/M arrest and apoptosis. | IC50 = 1.67 µM | mdpi.com |

| PTC-028 (analog of a piperidine-containing compound) | Tubulin Polymerization Inhibition | Inhibits microtubule polymerization, leading to G2/M cell cycle arrest. | Activity confirmed in MDS cells | nih.gov |

In-depth Analysis of the this compound Scaffold Reveals Limited Publicly Available SAR Data

General principles of medicinal chemistry and SAR studies on related piperidine-containing molecules can provide a theoretical framework, but applying these generalities to the specific this compound scaffold without direct published evidence would be speculative. Research on piperidine derivatives often involves modifications at several key positions to explore and optimize biological activity. These include substitutions on the phenyl ring, alterations of the piperidine ring itself, and modifications to the methanol (B129727) group.

For instance, in the broader context of 4-substituted piperidines, research campaigns often begin with a hit compound, like this compound, and proceed with systematic modifications. This typically involves altering the substituents on the aminophenyl ring to probe electronic and steric effects, replacing the piperidine with other heterocyclic systems (scaffold hopping), or constraining the molecule's flexibility to enhance selectivity for a biological target. However, specific data tables and detailed findings from such a campaign focused on this compound are not present in the available literature.

The concepts outlined in the requested structure are fundamental to modern drug discovery:

Structure Activity Relationship Sar Studies Centered on the 1 3 Aminophenyl Piperidine 4 Methanol Scaffold

Scaffold Hopping and Bioisosteric Replacement Strategies:This involves replacing the core piperidine (B6355638) or phenyl rings with other structurally different but functionally similar groups (bioisosteres) to improve properties like potency, selectivity, or metabolic stability.

While these principles are well-established, their specific application and the resulting data for the 1-(3-Aminophenyl)piperidine-4-methanol scaffold are not documented in the searched scientific databases. Therefore, a scientifically accurate article adhering strictly to the requested outline and focusing solely on this compound cannot be generated at this time.

Emerging Research Frontiers and Future Directions for 1 3 Aminophenyl Piperidine 4 Methanol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine-containing compounds is a cornerstone of pharmaceutical research and development. nih.gov However, traditional synthetic routes can be lengthy, inefficient, and environmentally burdensome. The future of synthesizing 1-(3-Aminophenyl)piperidine-4-methanol and its analogs lies in the adoption of novel and sustainable methodologies that prioritize efficiency, cost-effectiveness, and green chemistry principles.

Recent advancements in synthetic organic chemistry offer exciting avenues for the construction of complex piperidine (B6355638) structures. news-medical.netchemistryviews.org One such frontier is the integration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. rsc.orgrsc.orgresearchgate.net For instance, the use of immobilized lipases has been demonstrated for the synthesis of piperidine derivatives, offering the advantage of catalyst reusability. rsc.orgrsc.orgresearchgate.net Furthermore, the application of enzymes like trans-4-proline hydroxylase and engineered proline-4-hydroxylases for C-H oxidation can introduce functional groups into the piperidine ring with high precision. chemistryviews.org Another promising approach is the use of flow chemistry, which enables the continuous and scalable synthesis of molecules. imperial.ac.uknih.govacs.orgorganic-chemistry.orgbeilstein-journals.org This technology offers enhanced control over reaction parameters, leading to improved yields and safety profiles. imperial.ac.uknih.govacs.orgorganic-chemistry.orgbeilstein-journals.org The development of green chemistry approaches, such as the use of environmentally benign solvents and reagents, is also crucial for the sustainable production of piperidine-based pharmaceuticals. nih.govresearchgate.netunibo.itrsc.orgrsc.orgmdpi.com

Table 1: Emerging Sustainable Synthetic Methodologies for Piperidine Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases, hydroxylases) as catalysts. chemistryviews.orgrsc.orgrsc.orgresearchgate.net | High stereoselectivity and regioselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Continuous reaction processing in microreactors. imperial.ac.uknih.govacs.orgorganic-chemistry.orgbeilstein-journals.org | Enhanced safety, scalability, and reproducibility; improved reaction control. |

| Green Chemistry | Use of sustainable solvents, reagents, and reaction conditions. nih.govresearchgate.netunibo.itrsc.orgrsc.orgmdpi.com | Reduced environmental impact, increased atom economy, and safer processes. |

| Photoredox Catalysis | Use of light to initiate chemical reactions. | Access to novel reaction pathways and functional group transformations under mild conditions. |

| Electrosynthesis | Use of electricity to drive chemical reactions. nih.govbeilstein-journals.org | Avoidance of stoichiometric chemical oxidants or reductants, precise control over reaction conditions. |

Integration of Advanced Computational Approaches in Drug Discovery

The role of computational chemistry in modern drug discovery is indispensable. For a molecule like this compound, in silico methods can significantly accelerate the identification of potential biological targets and the optimization of lead compounds. benthamscience.comclinmedkaz.orgtandfonline.comrsc.orgnih.govnih.govnih.govijfmr.comresearchgate.netmdpi.com

Molecular docking studies can predict the binding orientation and affinity of this compound and its analogs to the active sites of various proteins. rsc.orgnih.govnih.govnih.govijfmr.comresearchgate.netmdpi.com This information is invaluable for understanding the structure-activity relationships (SAR) and for designing derivatives with improved potency and selectivity. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can further be developed to correlate the physicochemical properties of a series of piperidine derivatives with their biological activities, providing predictive power for the design of new compounds. benthamscience.com

Moreover, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and conformational changes that are crucial for biological activity. rsc.orgnih.gov These computational tools, when used in synergy, can significantly reduce the time and cost associated with the early stages of drug discovery by prioritizing the synthesis and biological evaluation of the most promising candidates.

Table 2: Advanced Computational Approaches in Piperidine Drug Discovery

| Computational Method | Application in the Study of this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Prediction of binding modes and affinities to various biological targets. rsc.orgnih.govnih.govnih.govijfmr.comresearchgate.netmdpi.com | Identification of potential protein targets and key binding interactions. |

| QSAR Modeling | Correlation of structural features with biological activity. benthamscience.com | Predictive models for designing more potent analogs. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. rsc.orgnih.gov | Understanding of binding stability and conformational changes. |

| Pharmacophore Modeling | Identification of the essential 3D arrangement of functional groups for biological activity. benthamscience.com | A template for designing new molecules with similar activity. |

| Virtual Screening | In silico screening of large compound libraries against a specific target. | Rapid identification of potential hit compounds for further investigation. |

Exploration of Underexplored Biological Targets for Piperidine Derivatives

The piperidine scaffold is known to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. ontosight.airesearchgate.netontosight.aimdpi.com While some of these targets have been extensively studied, there remains a vast and underexplored landscape of potential therapeutic targets for piperidine derivatives like this compound.

Future research should focus on exploring the activity of this compound against novel and less-characterized biological targets that are implicated in various diseases. This could include orphan GPCRs, specific subtypes of ion channels, or enzymes involved in newly discovered signaling pathways. The unique structural features of this compound may confer selectivity for these underexplored targets, opening up new therapeutic possibilities.

A systematic approach to target exploration could involve screening the compound against a panel of diverse biological targets. The identification of novel interactions would not only provide new avenues for drug development but also contribute to a deeper understanding of the biological roles of these targets.

Table 3: Potential Underexplored Biological Targets for Piperidine Derivatives

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Orphan GPCRs | GPR3, GPR6, GPR12 | Neurological disorders, metabolic diseases |

| Ion Channel Subtypes | KCNQ2/3, TRPM8, ASICs | Epilepsy, pain, neurological disorders |

| Epigenetic Enzymes | Histone deacetylases (HDACs), Histone methyltransferases (HMTs) | Cancer, inflammatory diseases |

| Protein-Protein Interactions | p53-MDM2, Bcl-2 family proteins | Cancer |

| Sigma Receptors | Sigma-1 and Sigma-2 receptors rsc.orgnih.gov | Neurological and psychiatric disorders, cancer rsc.org |

Innovations in High-Throughput Screening and Mechanistic Elucidation

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large numbers of compounds against a specific biological target. nuvisan.combmglabtech.comthermofisher.comnih.gov Innovations in HTS technologies, such as the development of more sensitive and robust assay formats, will be crucial for efficiently screening libraries of derivatives based on the this compound scaffold. The use of miniaturized and automated systems allows for the cost-effective testing of a vast chemical space. bmglabtech.com

Beyond simply identifying active compounds, a key challenge is to understand their mechanism of action. maxapress.com Target deconvolution techniques are becoming increasingly sophisticated, enabling the identification of the specific molecular target of a compound identified through phenotypic screening. criver.comnih.gov Methods such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to pinpoint the protein or proteins with which a bioactive compound interacts. criver.comnih.gov A thorough understanding of the mechanism of action is essential for the rational optimization of lead compounds and for predicting potential off-target effects.

Table 4: Innovations in Screening and Mechanistic Studies

| Technology | Application | Advantage |

|---|---|---|

| Ultra-High-Throughput Screening (uHTS) | Screening of millions of compounds in a short time. nuvisan.com | Increased efficiency and throughput in hit identification. |

| High-Content Screening (HCS) | Multiparametric analysis of cellular responses to compounds. | Provides more detailed information on a compound's biological effects. |

| Affinity-Based Target Deconvolution | Isolation of target proteins using immobilized ligands. criver.com | Direct identification of binding partners. |

| Chemical Proteomics | Profiling of protein-small molecule interactions in a complex biological sample. criver.comnih.gov | Unbiased identification of on- and off-targets. |

| CRISPR-Cas9 Screening | Identification of genes that modulate sensitivity to a compound. | Uncovering genetic determinants of drug response and potential targets. |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Aminophenyl)piperidine-4-methanol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves coupling 3-aminophenyl derivatives with piperidinemethanol precursors. Key steps include:

- Amine Protection/Deprotection : Use phthalimide or Boc groups to protect the amino group during reactions, as seen in analogous syntheses of constrained amines .

- Catalytic Coupling : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, similar to arylacetylene coupling methods in piperidine derivatives .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reactivity, while controlled reflux temperatures (60–80°C) minimize side reactions .

Yield Improvement : Monitor reaction progress via TLC and use stoichiometric ratios (1.1 equiv. of electrophiles) to reduce unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the piperidine ring conformation, aminophenyl substitution, and methanol group position. For example, aromatic protons in similar compounds resonate at δ 7.2–7.4 ppm, while piperidine protons appear as multiplet signals (δ 2.5–3.5 ppm) .

- GC/MS or LC-MS : Detect molecular ion peaks (e.g., m/z ≈ 220–230 for C₁₂H₁₇N₂O) and fragmentation patterns to confirm molecular weight and purity .

- HPLC : Use C18 columns with methanol/water mobile phases (65:35 v/v) and UV detection at 254 nm for purity assessment, as validated in pharmacopeial methods .

Q. What are the recommended safety protocols for handling this compound during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors, as piperidine derivatives can irritate mucous membranes .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as similar compounds trigger H303/H313/H333 warnings (harmful if swallowed, in contact with skin, or inhaled) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s binding affinity to CNS targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- 3-Amino Substitution : Enhances hydrogen bonding with receptors (e.g., serotonin or dopamine transporters), as seen in piperidine-based CNS agents .

- Piperidine Conformation : The equatorial position of the methanol group (C4) improves blood-brain barrier penetration compared to axial configurations .

- Comparative Analysis : Analogues with 4-fluorophenyl or 4-chlorobenzyl groups (e.g., ) show reduced CNS activity due to increased hydrophobicity, highlighting the importance of polar amino groups .

Q. What strategies can resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

- Meta-Analysis of Analogues : Compare EC₅₀ values of 1-(3-aminophenyl)piperidine derivatives against 4-methylphenyl or 4-fluorophenyl variants (e.g., ). Contradictions often arise from assay conditions (e.g., cell line variability) .

- Dose-Response Validation : Re-evaluate ambiguous data using standardized in vitro models (e.g., HEK293 cells expressing target receptors) and orthogonal assays (e.g., calcium flux vs. radioligand binding) .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties, and what experimental validations are required?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to calculate logP (~2.1), topological polar surface area (~60 Ų), and CYP450 inhibition profiles .

- Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 or P-glycoprotein to predict metabolism and efflux .

- Experimental Validation : Confirm predictions via:

- Microsomal Stability Assays : Measure half-life in liver microsomes .

- Caco-2 Permeability : Assess intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.